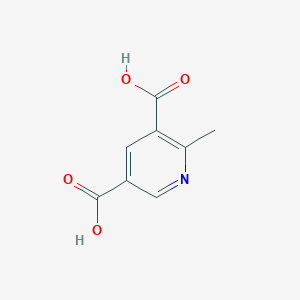

2-Methylpyridine-3,5-dicarboxylic acid

Description

Chemical Identity and Structural Context within Pyridine (B92270) Carboxylic Acids

2-Methylpyridine-3,5-dicarboxylic acid, with the CAS number 89942-70-1, is an organic compound belonging to the family of pyridine carboxylic acids. chemsrc.com Its molecular structure consists of a pyridine ring substituted with a methyl group at the second position and two carboxylic acid groups at the third and fifth positions. The molecular formula for this compound is C8H7NO4, and it has a molecular weight of 181.145 g/mol . chemsrc.com

Pyridine carboxylic acids are a class of organic compounds characterized by a pyridine ring with one or more carboxyl groups attached. The parent compound, pyridine, is a six-membered heterocyclic aromatic compound containing one nitrogen atom. The addition of carboxylic acid groups to this ring structure gives rise to a variety of isomers with differing chemical and physical properties. Some of the simplest examples include picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid). When two carboxylic acid groups are present, the compounds are known as pyridinedicarboxylic acids. The specific arrangement of these functional groups on the pyridine ring, along with other substituents like the methyl group in this compound, significantly influences the molecule's geometry, polarity, and reactivity.

| Property | Value |

| Molecular Formula | C8H7NO4 |

| Molecular Weight | 181.145 g/mol |

| CAS Number | 89942-70-1 |

| Synonyms | 2-Methyl-3,5-pyridinedicarboxylic acid |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Solubility | Not Available |

Research Significance and Academic Focus on Pyridine Dicarboxylic Acids

Pyridine dicarboxylic acids, as a class of compounds, have garnered significant attention in various fields of chemical research, particularly in supramolecular chemistry and materials science. Their rigid structure and the presence of both nitrogen and oxygen donor atoms make them excellent building blocks, or ligands, for the construction of complex molecular architectures such as coordination polymers and metal-organic frameworks (MOFs). rsc.orgresearchgate.net

Coordination Polymers and Metal-Organic Frameworks (MOFs): Research has extensively demonstrated the use of pyridine dicarboxylic acids in the synthesis of coordination polymers and MOFs. These materials are formed by the self-assembly of metal ions with organic ligands. The resulting structures can have porous architectures, making them suitable for applications in gas storage, separation, and catalysis. For instance, pyridine-3,5-dicarboxylic acid, a closely related compound, has been used to create new metal-organic frameworks with diverse structural properties. rsc.orgresearchgate.netmdpi.com The introduction of a methyl group, as in this compound, can influence the resulting framework's topology and properties, although specific research on this particular ligand is less common.

Co-crystal Engineering: Pyridine dicarboxylic acids are also of interest in the field of co-crystal engineering. mdpi.com Co-crystals are multicomponent solids in which different molecules are held together in a crystalline lattice by non-covalent interactions. By combining pyridine dicarboxylic acids with other molecules, researchers can modify the physicochemical properties of solid materials, which is of particular interest in the pharmaceutical industry for improving drug solubility and stability.

While the broader class of pyridine dicarboxylic acids is a subject of considerable academic focus, it is important to note that the volume of research specifically centered on this compound is limited in the available scientific literature. Much of the existing research focuses on other isomers or the parent pyridine dicarboxylic acids. Therefore, while the potential applications of this compound can be inferred from the behavior of similar compounds, more dedicated research is needed to fully elucidate its unique properties and potential uses.

Structure

3D Structure

Properties

IUPAC Name |

2-methylpyridine-3,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-4-6(8(12)13)2-5(3-9-4)7(10)11/h2-3H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGBPUBMNDUKPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626633 | |

| Record name | 2-Methylpyridine-3,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89942-70-1 | |

| Record name | 2-Methylpyridine-3,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Coordination Chemistry and Metal Complex Formation with 2 Methylpyridine 3,5 Dicarboxylic Acid and Analogues

Ligand Properties and Coordination Modes

The coordination behavior of pyridinedicarboxylic acids is dictated by the arrangement of the carboxylate groups and the pyridine (B92270) nitrogen atom. These ligands can act as polydentate linkers, bridging multiple metal centers to form extended one-, two-, or three-dimensional networks.

Pyridinedicarboxylic acids, including 2-methylpyridine-3,5-dicarboxylic acid, exhibit diverse chelation and bridging behaviors when coordinating with metal ions. The carboxylate groups can coordinate in a monodentate, bidentate chelating, or bidentate bridging fashion. The pyridine nitrogen also serves as a coordination site. For instance, pyridine-2,5-dicarboxylic acid N-oxide (H2pydco) coordinates to Mn(II) and Zn(II) centers through the N-oxide oxygen and one carboxylate oxygen, forming a stable six-membered chelate ring. nih.gov Similarly, pyridine-2,3-dicarboxylic acid can act as a polydentate ligand with various coordination modes. researchgate.net

The interaction of pyridine-2,5-dicarboxylic acid with metal ions like Zn(II), Ni(II), Pb(II), Cd(II), and Cu(II) in aqueous solutions has been shown to form both 1:1 and 1:2 metal-ligand complexes. researchgate.netvu.lt The stability of these complexes varies depending on the metal ion, with Cu(II) typically forming the most stable complex. vu.lt The fully deprotonated dianion of dicarboxylic acids provides four hard-binding sites through its four oxygen atoms, facilitating chelation. researchgate.net In some structures, the ligand coordinates to the metal center via the pyridine nitrogen and a carboxylate oxygen, creating a five-membered chelate ring. jcmimagescasereports.org The versatility of these ligands is further highlighted by their ability to form coordination polymers with varied dimensionalities, from 1D chains to 3D frameworks. researchgate.net

| Ligand | Metal Ion(s) | Observed Coordination Modes | Resulting Complex Type |

|---|---|---|---|

| Pyridine-2,5-dicarboxylic acid N-oxide | Mn(II), Zn(II) | N-oxide oxygen and one carboxylate oxygen chelation | Six-membered chelate ring nih.gov |

| Pyridine-2,5-dicarboxylic acid | Zn(II), Ni(II), Pb(II), Cd(II), Cu(II) | Formation of 1:1 and 1:2 metal-ligand complexes researchgate.netvu.lt | Aqueous complexes researchgate.netvu.lt |

| Pyridine-2,3-dicarboxylic acid | Co(II) | Pyridine nitrogen and carboxylate oxygen chelation | Five-membered chelate ring jcmimagescasereports.org |

| Pyridine-2,6-dithiocarboxylic acid | Fe, Co, Ni, Zn | Formation of 2:1 and 1:1 ligand-metal complexes nih.gov | Discrete metal complexes nih.gov |

The position of substituents on the pyridine ring significantly impacts the coordination geometry of the resulting metal complexes. A methyl group in the 2-position, adjacent to the nitrogen atom, as in 2-methylpyridine (B31789), can introduce steric hindrance. researchgate.netresearchgate.net This steric effect can influence the approach of the metal ion and other ligands, potentially leading to distorted coordination geometries. For instance, in platinum(II) complexes with two 2-methylpyridine groups, the pyridine moieties adopt an almost perpendicular orientation to the platinum coordination plane, creating significant steric hindrance. researchgate.net

The electronic effects of substituents also play a role. The nature of the substituent in the 4-position of the pyridine ring can affect the M-nitrogen bond and the pyridine ring frequencies in metal complexes. researchgate.net The stability of hydrogen-bonded complexes between methyl-substituted pyridines and a proton donor is influenced by both the number and position of the methyl groups, with ortho-methyl groups reducing stability due to steric hindrance. researchgate.net This principle can be extended to coordination complexes, where the methyl group in this compound can influence the stability and geometry of the metal complex.

Synthesis and Crystallization of Metal-Ligand Frameworks

The synthesis of coordination polymers and metal-ligand frameworks often employs hydrothermal or solvothermal methods. These techniques allow for the crystallization of extended structures that may not be accessible through conventional solution-based methods.

Hydrothermal synthesis is a widely used method for preparing coordination polymers. researchgate.netrsc.orgresearchgate.net This technique involves heating the reactants in a sealed vessel, typically in water or another solvent, at elevated temperatures and pressures. These conditions facilitate the dissolution of reactants and the subsequent crystallization of the product upon slow cooling. For example, coordination polymers of Co(II) and Ni(II) with 2,5-pyridinedicarboxylic acid have been successfully synthesized using this method. rsc.org The use of auxiliary ligands, such as 1,10-phenanthroline (B135089), can also influence the final structure of the coordination polymer. researchgate.net

The reaction temperature is a critical parameter in hydrothermal synthesis, as it can affect the resulting structure. For instance, different manganese(II) coordination compounds were obtained by varying the reaction temperature. acs.org Similarly, the choice of solvent can also play a role in determining the final product. Solvothermal synthesis, a related technique that uses organic solvents instead of water, is also employed in the synthesis of these materials. researchgate.netmdpi.com

For example, studies on the hydrothermal reactions of alkaline earth metals with 3,5-pyrazoledicarboxylic acid have shown that at lower pH, one-dimensional structures are formed, while at higher pH, three-dimensional polymers are isolated. nih.gov The coordination of protic ligands to metal ions is often favored under basic conditions due to the deprotonation of heteroatoms. acs.org The use of pH-regulating agents, such as alkali metal hydroxides, can control the partial or full deprotonation of polycarboxylic acid ligands, leading to different structural outcomes. semanticscholar.org

Structural Elucidation of Coordination Compounds

The precise determination of the three-dimensional arrangement of atoms in coordination compounds is essential for understanding their properties. Single-crystal X-ray diffraction is the most powerful technique for this purpose.

The crystal structures of numerous coordination polymers based on pyridinedicarboxylic acids have been determined, revealing a wide range of architectures, from discrete dinuclear complexes to 1D chains, 2D layers, and 3D frameworks. mdpi.comrsc.org For example, the crystal structure of a cobalt(II) complex with 2-methylpyridine N-oxide revealed a fivefold coordinated Co(II) cation in a dinuclear complex. nih.gov In another study, the reaction of CoBr₂, KNCSe, and 2-methylpyridine N-oxide resulted in the formation of both five- and six-coordinate cobalt(II) complexes from the same reaction mixture. nih.gov

The coordination geometry around the metal center is a key feature determined by X-ray crystallography. For instance, in a series of cobalt(II) coordination polymers with pyridine-3,5-dicarboxylic acid and pyridine-3,4-dicarboxylic acid, the Co(II) atoms were found to be hexacoordinated, adopting a distorted octahedral geometry. mdpi.com The analysis of bond lengths and angles provides detailed insights into the nature of the metal-ligand interactions.

| Compound | Metal Ion | Ligand(s) | Coordination Geometry | Dimensionality |

|---|---|---|---|---|

| [Co₂(L₁)₂(1,10-Phenanthroline)₂(DMF)₀.₅(H₂O)] | Co(II) | Pyridine-3,5-dicarboxylic acid, 1,10-Phenanthroline | Hexacoordinated, distorted octahedron mdpi.com | 2D mdpi.com |

| [Co(L₁)(2,2-bipyridine)] | Co(II) | Pyridine-3,5-dicarboxylic acid, 2,2-bipyridine | Not specified | 2D mdpi.com |

| [Co(L₂)(2,2-bipyridine)(DMF)] | Co(II) | Pyridine-3,4-dicarboxylic acid, 2,2-bipyridine | Hexacoordinated, distorted octahedron mdpi.com | 2D mdpi.com |

| [Co(NCSe)₂(C₆H₇NO)₃] | Co(II) | 2-methylpyridine N-oxide, Isoselenocyanate | Five-coordinate, trigonal-bipyramidal nih.gov | 0D (discrete complex) nih.gov |

| [Co(NCSe)₂(C₆H₇NO)₄] | Co(II) | 2-methylpyridine N-oxide, Isoselenocyanate | Six-coordinate, octahedral nih.gov | 0D (discrete complex) nih.gov |

Single-Crystal X-ray Diffraction Studies of Metal-Ligand Architectures

Single-crystal X-ray diffraction is an indispensable tool for the precise determination of the three-dimensional structures of coordination complexes. Studies on metal complexes incorporating pyridinedicarboxylic acid analogues reveal a rich structural diversity, ranging from discrete binuclear units to extensive 2D and 3D frameworks. rsc.org

For instance, two isostructural lanthanide complexes, {La₂(mpda)₃(H₂O)₂₃}n and {Pr₂(mpda)₃(H₂O)₂₃}n, were synthesized using 5-methylpyridine-2,3-dicarboxylic acid (H₂mpda). figshare.com X-ray analysis showed that both complexes crystallize in the triclinic P-1 space group and are constructed from two distinct rare earth dimeric units. figshare.com These dimeric units are interconnected by the mpda²⁻ ligands, which adopt three different coordination modes, resulting in the formation of a two-dimensional (2D) layered structure. figshare.com

In another example, cobalt complexes with pyridine-3,5-dicarboxylic acid (H₂L¹) and pyridine-3,4-dicarboxylic acid (H₂L²) were synthesized under solvothermal conditions. mdpi.com The resulting coordination polymers, Co₂(L¹)₂(1,10-Phenanthroline)₂(DMF)₀.₅(H₂O) and Co(L¹)(2,2-bipyridine), both feature 2D hexagonal (6,3) networks that are further extended into 3D supramolecular architectures through π–π stacking interactions. mdpi.com The specific architecture is influenced by the choice of auxiliary ligands like 1,10-phenanthroline or 2,2-bipyridine. mdpi.com

The lanthanide contraction effect can also influence the final crystal structure. A series of lanthanide complexes with pyridine-3,5-dicarboxylic acid (H₂pydc) and succinic acid demonstrated two distinct structural types. rsc.org Complexes with larger lanthanides (Pr, Eu, Tb, Er) were isomorphous, crystallizing in the monoclinic P2₁/c space group and forming 3D pillar-layered frameworks. rsc.org In contrast, complexes with smaller lanthanides (Yb, Lu) crystallized in the triclinic P-1 space group, featuring a 2D layered structure. This structural variation is attributed to the lanthanide contraction. rsc.org

Table 1: Crystallographic Data for Selected Pyridinedicarboxylic Acid Complexes

| Compound | Formula | Crystal System | Space Group | Dimensionality | Ref |

|---|---|---|---|---|---|

| 1 | {La₂(mpda)₃(H₂O)₂₃}n | Triclinic | P-1 | 2D Layer | figshare.com |

| 2 | {Pr₂(mpda)₃(H₂O)₂₃}n | Triclinic | P-1 | 2D Layer | figshare.com |

| 3 | Co₂(L¹)₂(phen)₂(DMF)₀.₅(H₂O) | - | - | 2D Network | mdpi.com |

| 4 | [Eu(pydc)(suc)₀.₅·3H₂O]·2H₂O | Monoclinic | P2₁/c | 3D Framework | rsc.org |

| 5 | [Yb(pydc)(suc)₀.₅·2H₂O]·2H₂O | Triclinic | P-1 | 2D Layer | rsc.org |

L¹ = Pyridine-3,5-dicarboxylate; mpda = 5-methylpyridine-2,3-dicarboxylate; pydc = pyridine-3,5-dicarboxylate; suc = succinate (B1194679); phen = 1,10-Phenanthroline

Investigation of Homodimetallic and Heterodimetallic Complexes of Pyridinedicarboxylic Acids

Pyridinedicarboxylic acids are effective ligands for constructing multinuclear complexes, including both homodimetallic (containing two identical metal ions) and heterodimetallic (containing two different metal ions) species. The ligand's ability to bridge metal centers is key to forming these structures.

Homodimetallic structures are frequently observed. For example, lanthanide complexes with 5-methylpyridine-2,3-dicarboxylic acid are built up from two different types of rare earth dimeric units linked by the carboxylate ligands. figshare.com Similarly, dinuclear lanthanide complexes with the general formula [Ln(3-N,N-DMBA)₃(5,5′-DM-2,2′-bipy)]₂ have been synthesized, exhibiting dimeric structures confirmed by X-ray diffraction. nih.gov Another series of dinuclear lanthanide complexes, [Ln(2,4-DMBA)₃(5,5′-DM-2,2′-bipy)]₂, was also successfully synthesized. frontiersin.org

Heterometallic coordination polymers have also been synthesized using ligands like pyridine-2,3-dicarboxylic acid (2,3-pydc) in combination with another linker like succinic acid. rsc.org These compounds feature distinct coordination environments for the different metal ions. In a series of copper-lanthanide polymers, the 2,3-pydc anions bridge the Cu(II) ions to form one-dimensional loop chains, while the succinate anions link the Ln(III) ions into separate one-dimensional double chains. These chains then connect to form a 2D layer. rsc.org This demonstrates the ligand's role in facilitating the assembly of complex heterometallic architectures.

Advanced Characterization of Coordination Complexes

Beyond single-crystal diffraction, a suite of advanced characterization techniques is employed to fully understand the properties of coordination complexes derived from pyridinedicarboxylic acids. These methods provide insights into the electronic structure, magnetic behavior, and potential reactivity of the materials.

Spectroscopic Fingerprinting (Infrared, Ultraviolet-Visible, Nuclear Magnetic Resonance)

Spectroscopic techniques are vital for confirming the coordination of the ligand to the metal center and for probing the electronic environment of the resulting complex.

Infrared (IR) Spectroscopy: IR spectroscopy is routinely used to verify the coordination of carboxylate groups. In the IR spectra of metal-pyridinedicarboxylate complexes, the characteristic C=O stretching vibration of the free carboxylic acid is absent. Instead, new bands corresponding to the asymmetric (νasym) and symmetric (νsym) stretching vibrations of the coordinated carboxylate group appear. The separation between these two bands (Δν = νasym - νsym) can provide information about the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bridging). mdpi.comnih.gov For example, the characterization of new metal-organic coordination polymers with pyridine-2,3-dicarboxylic acid included analysis by infrared spectroscopy to confirm the structure. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. The spectra of lanthanide complexes often show sharp, line-like absorption bands in the visible and near-infrared regions, corresponding to f-f transitions. mdpi.com More intense bands in the UV region are typically attributed to ligand-centered π-π* and n-π* transitions. The position and intensity of these bands can be influenced by coordination to the metal ion. mdpi.com In some cases, ligand-to-metal charge transfer (LMCT) bands may also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR spectroscopy of paramagnetic complexes (like many lanthanide or transition metal complexes) can be challenging due to signal broadening, it is a powerful tool for characterizing diamagnetic complexes, such as those with Zn(II), La(III), or Lu(III). nih.gov ¹H and ¹³C NMR can confirm the structure of the ligand within the complex in solution. The synthesis of various symmetrical pyridine-2,6- and furan-2,5-dicarboxamides was confirmed using NMR spectroscopy. nih.gov

Table 2: Spectroscopic Data for Representative Pyridinedicarboxylic Acid Complexes

| Technique | Feature | Observation | Implication | Ref |

|---|---|---|---|---|

| IR | Carboxylate Stretch | Disappearance of broad O-H band; Appearance of νasym(COO⁻) and νsym(COO⁻) bands. | Deprotonation and coordination of the carboxylic acid groups to the metal center. | mdpi.comnih.gov |

| UV-Vis | Absorption Bands | Intense bands in UV region; Sharp, weaker bands in Vis/NIR for Ln³⁺ complexes. | Ligand-centered π-π* transitions; Intra-configurational f-f transitions of the lanthanide ion. | mdpi.com |

| NMR | Chemical Shifts | Shifts in proton and carbon signals of the pyridine ring upon coordination. | Confirmation of ligand structure and coordination in diamagnetic complexes. | nih.gov |

Magnetic Properties of Lanthanide Coordination Compounds

Lanthanide ions are known for their unique magnetic properties, which arise from their large number of unpaired 4f electrons and significant spin-orbit coupling. mdpi.com When incorporated into coordination polymers with ligands like this compound analogues, these properties can be tuned, leading to materials with potential applications as single-molecule magnets (SMMs) or in magnetic cooling.

The magnetic behavior of these complexes is highly dependent on the specific lanthanide ion and its coordination environment. For example, in a series of heterometallic Cu-Ln polymers based on pyridine-2,3-dicarboxylic acid, complexes containing Gd(III) and Tb(III) were found to display ferromagnetic interactions between the paramagnetic centers. rsc.org The Dy(III) analogue in the same series exhibited field-induced slow magnetic relaxation, a characteristic property of SMMs. rsc.org

In another study, a mononuclear Dy(III) complex of a rhodamine benzoyl hydrazone Schiff base ligand was shown to be a single-molecule magnet. mdpi.com A related tetranuclear Dy(IV) complex also showed slow magnetic relaxation, while the analogous Gd(IV) complex was identified as a magnetic cooling material, with a magnetic entropy change (-ΔSm) of 9.81 J kg⁻¹ K⁻¹ at 2 K and a field change of 5 T. mdpi.com The magnetic properties are dictated by the single-ion anisotropy of the lanthanide ion and the weak magnetic interactions that are often mediated by the organic ligands. mdpi.comnih.gov

Analytical and Spectroscopic Characterization Methodologies for 2 Methylpyridine 3,5 Dicarboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For 2-methylpyridine-3,5-dicarboxylic acid, both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

In the ¹H NMR spectrum, the protons of the pyridine (B92270) ring and the methyl group exhibit characteristic chemical shifts. The pyridine ring protons, being in an electron-deficient aromatic system, are expected to resonate in the downfield region. Specifically, the proton at the C4 position would likely appear as a singlet, and the proton at the C6 position would also be a singlet, with their exact positions influenced by the electronic effects of the adjacent carboxylic acid and methyl groups. The methyl protons (–CH₃) at the C2 position would typically appear as a sharp singlet in the upfield region, around 2.5-3.0 ppm. The acidic protons of the two carboxylic acid groups (–COOH) are expected to produce a broad singlet at a very downfield position, often above 10 ppm, and its observation can be solvent-dependent.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbons of the carboxylic acid groups (C=O) would have the largest chemical shifts, typically in the range of 165-175 ppm. The aromatic carbons of the pyridine ring would resonate between approximately 120 and 160 ppm. The carbon of the methyl group would be found in the upfield region of the spectrum, generally between 15-25 ppm. The specific chemical shifts are sensitive to the solvent used and the concentration of the sample.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Moiety Note: These are predicted values based on analogous structures; actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectra typically display absorption bands corresponding to π → π* transitions within the pyridine ring. These transitions are generally observed in the UV region, typically between 200 and 300 nm. nih.gov For instance, studies on pyridine-3,5-dicarboxylic acid in a DMSO solution have shown distinct absorption peaks in this region. researchgate.net The spectrum of the parent compound, 2-methylpyridine (B31789), also shows characteristic absorptions between 250-270 nm. nist.gov The exact wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) for this compound can be influenced by the solvent polarity and the pH of the solution, which affects the protonation state of the carboxylic acid groups and the pyridine nitrogen. When this ligand is coordinated to metal ions, these absorption bands may shift, providing evidence of complex formation. nih.gov

Table 2: Typical UV-Vis Absorption Data for Pyridine Dicarboxylic Acid Systems

Other Complementary Characterization Techniques

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared against the theoretical values calculated from its molecular formula, C₈H₇NO₄. This technique is fundamental for confirming the empirical formula of a newly synthesized compound.

Table 3: Elemental Analysis Data for C₈H₇NO₄

Mass spectrometry (MS) is used to determine the molecular weight of the compound and can offer structural information through analysis of its fragmentation patterns. For this compound (MW = 181.15 g/mol ), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 181 or 182, respectively. Common fragmentation pathways would likely involve the loss of water (H₂O, m/z 18), carbon monoxide (CO, m/z 28), and carbon dioxide (CO₂, m/z 44) from the carboxylic acid groups. For instance, the mass spectrum of a related compound, 2,5-pyridinedicarboxylic acid, shows a base peak corresponding to the loss of a carboxyl group. chemicalbook.com

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the thermal stability and decomposition behavior of materials. For derivatives of this compound, particularly metal-organic frameworks (MOFs), TGA can reveal distinct mass loss steps. rsc.org Typically, an initial weight loss at lower temperatures (below 150 °C) corresponds to the removal of solvent or coordinated water molecules. researchgate.net The decomposition of the organic ligand itself occurs at higher temperatures. nih.gov The DTA curve complements the TGA data by indicating whether these decomposition steps are endothermic or exothermic. For the free acid, TGA would show its decomposition temperature, likely involving decarboxylation.

Table 4: Representative Thermal Decomposition Stages for Pyridine Dicarboxylic Acid-Based MOFs

Electrochemical methods like cyclic voltammetry can be used to investigate the redox properties of this compound and its derivatives, particularly its metal complexes. The pyridine ring can undergo reduction at negative potentials, and the presence of electron-withdrawing carboxylic acid groups would facilitate this process. When complexed with redox-active metal ions, the resulting voltammograms can provide information about the stability of different oxidation states of the metal center and the influence of the ligand environment on its electrochemical potential. Studies on MOFs and polymers derived from pyridine-dicarboxylic acids have explored their potential in applications like supercapacitors and electrocatalysis, demonstrating the electrochemical activity of these systems. rsc.orgescholarship.org

Potentiometric titration is a standard and precise method for determining the acid dissociation constants (pKa) of a compound. dergipark.org.trscispace.com For a diprotic acid like this compound, two distinct pKa values are expected. The first pKa (pKa₁) corresponds to the dissociation of the first carboxylic acid proton, and the second, higher pKa (pKa₂) corresponds to the dissociation of the second proton. A third pKa value may also be determined, corresponding to the protonation/deprotonation of the pyridine nitrogen. These values are crucial for understanding the charge state of the molecule at a given pH, which in turn influences its solubility, reactivity, and ability to coordinate with metal ions. The titration involves monitoring the pH of a solution of the acid as a strong base (e.g., NaOH) is incrementally added. The pKa values can be determined from the midpoints of the buffer regions in the resulting titration curve. dergipark.org.tr

Conclusion and Future Research Directions

Synthesis and Structural Characterization Advances

Recent progress in the synthesis of pyridine (B92270) dicarboxylic acid derivatives has focused on improving efficiency and introducing novel functionalities. While established methods provide reliable access to 2-Methylpyridine-3,5-dicarboxylic acid, future efforts will likely target greener synthetic routes, minimizing waste and hazardous reagents. The precise structural characterization through single-crystal X-ray diffraction remains fundamental. These techniques have been instrumental in understanding the non-covalent interactions, such as hydrogen bonding and π-stacking, that govern the formation of supramolecular assemblies in the solid state. nih.govrsc.org Future advances in crystallographic techniques will enable the study of more complex or transient structures, providing deeper insights into their formation and stability.

Emerging Trends in Coordination Chemistry and Supramolecular Assemblies

The ability of pyridine dicarboxylic acids to act as versatile ligands is a cornerstone of their utility in coordination chemistry. rsc.org They can coordinate to metal ions through both the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups, leading to the formation of diverse metal-organic frameworks (MOFs) and coordination polymers. acs.orgrsc.orgresearchgate.net The presence of the methyl group in this compound can influence the resulting topology and properties of these frameworks through steric effects.

Emerging trends point towards the rational design of MOFs with tailored properties for specific applications, such as gas storage, separation, and catalysis. acs.org Researchers are exploring how subtle changes in the ligand structure, including the strategic placement of substituents like the methyl group, can direct the assembly of predictable and highly ordered supramolecular structures. acs.org The combination of this ligand with other organic molecules can lead to the formation of co-crystals with unique physicochemical properties. mdpi.com Future work will likely focus on creating multi-functional materials by incorporating other active species within the pores of these frameworks and exploring dynamic supramolecular systems that can respond to external stimuli.

Role of Advanced Computational Modeling in Predictive Chemistry

Advanced computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating pyridine dicarboxylic acids and their derivatives. electrochemsci.orgresearchgate.net DFT calculations allow for the prediction and analysis of molecular geometries, electronic properties, and the energetic features of non-covalent interactions that stabilize supramolecular structures. nih.govmdpi.com These theoretical studies complement experimental findings by providing a detailed understanding of the structure-property relationships at a molecular level. mdpi.com

The predictive power of computational chemistry is increasingly being harnessed to design new materials before their synthesis. By modeling the interactions between ligands like this compound and various metal centers, researchers can forecast the resulting framework's topology and potential properties. researchgate.net This predictive approach accelerates the discovery of novel materials with desired functionalities, from catalysis to energy storage. rsc.org Future trends will involve the use of machine learning and artificial intelligence to screen vast numbers of potential structures, identifying promising candidates for synthesis and experimental validation.

Interdisciplinary Applications and New Research Avenues for Pyridine Dicarboxylic Acids

The versatility of pyridine dicarboxylic acids extends beyond fundamental chemistry into various interdisciplinary fields. Their derivatives are being investigated for applications in materials science, pharmaceuticals, and sustainable chemistry. wur.nlnih.gov For instance, polyesters derived from these acids are being explored as renewable and sustainable alternatives to fossil-fuel-based plastics, with potential uses in packaging and textiles. wur.nl

New research avenues for this compound and related compounds are continually emerging. In materials science, there is growing interest in developing MOFs for electronic and optical applications, such as sensors and luminescent devices. The inherent properties of the pyridine ring system, combined with the functionality of the carboxylic acid groups, make these compounds promising building blocks for such advanced materials. nih.gov Furthermore, the biological activity of pyridine carboxylic acid isomers suggests potential applications in drug discovery and enzyme inhibition. nih.gov Future research will likely see increased collaboration between chemists, materials scientists, and biologists to fully exploit the potential of this versatile class of compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 2-Methylpyridine-3,5-dicarboxylic acid?

- Methodological Answer : Synthesis typically involves condensation reactions using pyridine derivatives and dicarboxylic acid precursors. For example, reagent-grade pyridine-3,5-dicarboxylic acid analogs are often purified via recrystallization from solvents like glacial acetic acid or ethanol to remove unreacted intermediates. Purity is verified by melting point analysis (140–145°C range) and chromatographic techniques (e.g., HPLC) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in a dry environment at 2–8°C to prevent hydrolysis or decomposition. Use airtight containers to avoid moisture absorption, which can lead to carboxylic acid dimerization or esterification under humid conditions .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., carboxylic O-H stretches at 2500–3000 cm⁻¹, C=O at ~1700 cm⁻¹).

- NMR : ¹H NMR resolves methyl protons (δ ~2.5 ppm) and aromatic protons (δ ~7–8 ppm). ¹³C NMR confirms carboxylate carbons (δ ~165–175 ppm).

- Mass Spectrometry : Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How is single-crystal XRD applied to determine its molecular structure?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) resolves atomic positions and hydrogen-bonding networks. The SHELX software suite (e.g., SHELXL for refinement) is widely used to analyze crystallographic data, ensuring accurate bond length/angle measurements and thermal displacement parameters. Hydrogen bonds (e.g., O-H···N) are mapped to understand supramolecular interactions .

Advanced Research Questions

Q. How can this compound act as a ligand in metal-organic frameworks (MOFs) for catalytic applications?

- Methodological Answer : The compound’s rigid pyridine core and carboxylate groups enable coordination with metal nodes (e.g., Zn²⁺, Cu²⁺) to form MOFs. These frameworks are tested for catalysis (e.g., oxidation reactions) by analyzing turnover frequency (TOF) and selectivity via GC-MS. Post-synthetic modification (PSM) of MOF cavities can enhance catalytic activity .

Q. What computational approaches complement experimental data in studying its electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking, hydrogen bonds) in the crystal lattice, correlating with XRD data to explain stability and packing efficiency .

Q. What challenges arise when incorporating this compound into proton-conductive MOFs?

- Methodological Answer : Proton conductivity requires optimizing hydrogen-bonding networks and water retention within MOF pores. Impedance spectroscopy measures conductivity (σ) under varying humidity. Challenges include balancing structural stability with proton mobility, often addressed by doping with hygroscopic co-ligands (e.g., 3,5-bis(3,5-dicarboxylphenyl)pyridine) .

Q. How do intermolecular interactions influence its solid-state properties?

- Methodological Answer : Hirshfeld surface analysis quantifies interaction types (e.g., H-bonding vs. van der Waals). For example, C-H···O interactions dominate in pyridine-dicarboxylate systems, stabilizing layered structures. Thermal gravimetric analysis (TGA) assesses stability, revealing decomposition steps linked to hydrogen-bond breakdown .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.